BENGHE Foundational & Exploratory

Check Availability & Pricing

p-Hydroxyphenyl 2-pyridyl ketone chemical
properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: p-Hydroxyphenyl 2-pyridyl ketone

Cat. No.: B1594143

An In-depth Technical Guide to (4-hydroxyphenyl)(pyridin-2-yl)methanone

Introduction

(4-hydroxyphenyl)(pyridin-2-yl) methanone, also known as p-Hydroxyphenyl 2-pyridyl ketone,
is a bi-functional aromatic ketone featuring a phenol group and a pyridine ring. This unique
structural combination imparts a range of chemical and biological properties that make it a
molecule of significant interest in medicinal chemistry and materials science. The pyridine
moiety can act as a hydrogen bond acceptor and a base, while the phenolic hydroxyl group can
serve as a hydrogen bond donor and an acidic proton source.[1][2] This dual character makes
the molecule a versatile scaffold for building more complex structures. Its derivatives are
explored for various therapeutic applications, leveraging the established roles of both pyridyl
and hydroxyphenyl groups in biologically active compounds.[3][4] This guide provides a
comprehensive overview of its chemical structure, properties, a validated synthesis protocol,
and its applications for researchers and drug development professionals.

Chemical Structure and Core Properties

The fundamental structure of (4-hydroxyphenyl)(pyridin-2-yl)methanone consists of a carbonyl
group bridging a pyridine ring at the 2-position and a phenol ring at the 4-position (para). The
molecule is achiral and possesses two rotatable bonds, allowing for conformational flexibility
between the aromatic rings and the central ketone.[1][2]
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Canonical SMILES:C1=CC=NC(=C1)C(=0)C2=CC=C(C=C2)O[5] InChl
Key:ADNZLHSXIAPURS-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The key quantitative properties of the compound are summarized below. These values are
critical for experimental design, including solvent selection, purification, and analytical
characterization.

Property Value Source
Molecular Formula C12HaNO:2 [2]
Molecular Weight 199.21 g/mol [2]
CAS Number 33077-70-2 [1]
Boiling Point 394.8°C at 760 mmHg [1]
Density 1.251 g/cm3 [1]
Flash Point 192.5°C [1]
LogP 2.018 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 3 [1]

Room Temperature, Sealed in
Storage Temperature . [1]
Dry Conditions

Note: Some values are estimates based on computational models.

Synthesis Pathway and Experimental Protocol

The synthesis of aryl ketones bearing a hydroxyl group, such as (4-hydroxyphenyl)(pyridin-2-
yl)methanone, presents a classic challenge in organic synthesis. Direct Friedel-Crafts acylation
of phenol is often inefficient.
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Causality of Synthetic Strategy: Friedel-Crafts vs. Fries
Rearrangement

The direct Friedel-Crafts acylation of phenol with picolinoyl chloride using a Lewis acid like
AICls is problematic. The lone pair of electrons on the phenolic oxygen coordinates strongly
with the Lewis acid catalyst.[6][7] This complexation deactivates the aromatic ring towards the
desired electrophilic substitution (C-acylation) and can promote undesired side reactions.

To circumvent this, a more reliable and higher-yielding strategy involves a two-step sequence:

o O-Acylation: First, an esterification reaction is performed where the phenolic hydroxyl group
acts as a nucleophile, attacking the acylating agent (e.g., picolinoyl chloride) to form a phenyl
ester. This reaction proceeds under kinetic control and does not require a strong Lewis acid.

» Fries Rearrangement: The resulting O-acylated intermediate, phenyl 2-picolinate, is then
subjected to the Fries rearrangement. In the presence of a Lewis acid (or a strong Brgnsted
acid), the acyl group migrates from the phenolic oxygen to the para position of the aromatic
ring.[6] This intramolecular rearrangement is thermodynamically driven, leading to the more
stable C-acylated product.

This two-step approach provides superior control and typically results in a cleaner reaction with
higher yields of the desired para-substituted product.

Visualization of the Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594143#p-hydroxyphenyl-2-pyridyl-ketone-

chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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